

# Part 1: ADS-011 (ARO-C3) in Complement-Mediated Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AD011     |           |
| Cat. No.:            | B12416217 | Get Quote |

ADS-011, also known as ARO-C3, is a synthetic, double-stranded small interfering RNA (siRNA) therapeutic. It is currently under investigation for its potential role in treating complement-mediated kidney diseases.[1]

### **Quantitative Data Summary**

A Phase 1/2a clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ADS-011.[1]

| Parameter              | Description                                                                                 |
|------------------------|---------------------------------------------------------------------------------------------|
| Drug Name              | ADS-011 (ARO-C3)                                                                            |
| Mechanism of Action    | Small interfering RNA (siRNA)                                                               |
| Indication             | Complement-Mediated Kidney Disease (including C3 glomerulopathy and IgA nephropathy)        |
| Trial Phase            | Phase 1/2a                                                                                  |
| Primary Objectives     | Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple doses.[1] |
| Participant Population | Adults aged 18 to 70 with confirmed complement-mediated renal disease.[1]                   |



#### **Experimental Protocols**

The primary goal of the ongoing clinical trial is to assess the safety and effects of ARO-C3 in adults with complement-mediated kidney disease.[1]

Study Design: The study is a Phase 1/2a trial designed to evaluate multiple doses of ARO-C3. The core components of the protocol include:

- Safety Assessment: Monitoring and evaluation of any adverse events.[1]
- Tolerability Assessment: Determining how well the participants tolerate the medication.[1]
- Pharmacokinetics (PK): Studying the movement of the drug through the body.[1]
- Pharmacodynamics (PD): Examining the effects of the drug on the body.[1]

Inclusion Criteria for Participants:

- Age: 18 to 70 years.[1]
- Diagnosis: Confirmed complement-mediated kidney disease, such as C3 glomerulopathy (C3G) or IgA nephropathy (IgAN) with C3 presence.[1]
- Disease Activity: Ongoing disease with significant proteinuria.

Method of Administration:

ARO-C3 is administered as a solution for injection.[1]

**Visualization: Clinical Trial Workflow for ADS-011** 





Click to download full resolution via product page

Caption: Clinical trial workflow for ADS-011 (ARO-C3).

#### Part 2: ADA-011 in Advanced Solid Tumors

ADA-011 is an investigational drug that has been studied in the context of advanced solid tumors. A Phase 1 clinical trial was initiated to assess its potential as a monotherapy and in combination with other treatments.

# **Quantitative Data Summary**

The Phase 1 trial for ADA-011 focused on dose escalation and expansion cohorts to evaluate its safety and preliminary efficacy.[2][3][4]



| Parameter              | Description                                                                                                                                                                                                            |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Name              | ADA-011                                                                                                                                                                                                                |
| Indication             | Advanced Solid Tumors (incurable or metastatic)                                                                                                                                                                        |
| Trial Phase            | Phase 1                                                                                                                                                                                                                |
| Primary Objectives     | To determine the safety and tolerability of ADA-<br>011 as a monotherapy through dose escalation,<br>and to further evaluate safety, tolerability, and<br>preliminary efficacy in dose expansion cohorts.<br>[2][3][4] |
| Participant Population | Adults with histologically or cytologically documented, incurable or metastatic solid tumors for which no standard therapy exists.[3]                                                                                  |
| Interventions          | ADA-011 as monotherapy and in combination with a PD(L)-1 inhibitor.[2]                                                                                                                                                 |
| Trial Status           | Terminated (Internal company decision, non-<br>safety related).[2]                                                                                                                                                     |

### **Experimental Protocols**

The Phase 1 study of ADA-011 was an open-label, multicenter trial.[2]

Study Design: The trial consisted of two main parts:

- Dose Escalation: To determine the safety and tolerability of ADA-011 as a monotherapy.[2][3]
  [4]
- Dose Expansion: One or more cohorts in selected indications to further assess safety, tolerability, and preliminary efficacy.[2][3][4]

Inclusion Criteria for Participants:



- Histologically or cytologically documented incurable or metastatic solid tumor with no recognized standard therapy.[3]
- Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[3]
- Measurable disease per RECIST v1.1.[3]
- Adequate organ function.[3][5]

Exclusion Criteria for Participants:

- Antineoplastic therapy within 2 weeks prior to the first dose.
- Chronic use of corticosteroids (>10 mg/day of prednisone or equivalent) within 4 weeks.[3]
- Major surgery within 4 weeks.[2][3]
- Known central nervous system (CNS) disease involvement.[2][3]
- Active uncontrolled infections.[2][3]

Study Procedures:

- Physical exams and vital sign measurements.[5]
- Monitoring of side effects.[5]
- Review of concomitant medications.[5]
- Blood sample collection for routine laboratory tests and research.[5]
- Imaging throughout the study.[5]

**Visualization: Clinical Trial Workflow for ADA-011** 





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Studypages A Phase 1 Study of ADA-011 for Subjects With Advanced Solid Tumors [trials.ohsu.edu]
- To cite this document: BenchChem. [Part 1: ADS-011 (ARO-C3) in Complement-Mediated Kidney Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416217#ad011-role-in-specific-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com